molecular formula C21H17ClN2O3 B2520527 N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946379-01-7

N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2520527
CAS No.: 946379-01-7
M. Wt: 380.83
InChI Key: TZJOWBATQDNIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine-2-one core substituted with a 3-acetylphenyl carboxamide group and a 3-chlorobenzyl moiety. The compound’s design leverages the 2-oxo-1,2-dihydropyridine scaffold, known for its bioisosteric properties and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-14(25)16-6-3-8-18(12-16)23-20(26)19-9-4-10-24(21(19)27)13-15-5-2-7-17(22)11-15/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJOWBATQDNIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-acetylphenylamine with 3-chlorobenzyl chloride, followed by cyclization and oxidation steps to form the dihydropyridine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

a) N-(3-acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (BF37541)
  • Structure : Differs by substitution of the 3-chlorophenyl group with a 4-bromophenyl group.
  • Molecular Weight : 425.28 g/mol (vs. ~409.85 g/mol for the 3-chloro analog) .
  • The 4-position may also affect electronic distribution in the aromatic ring.
b) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Features a 3-bromo-2-methylphenyl substituent instead of the acetylphenyl group.
  • Crystallography : The molecule adopts a near-planar conformation (dihedral angle = 8.38°) due to π-conjugation across the amide bridge. This planar geometry is critical for intermolecular hydrogen bonding, forming centrosymmetric dimers .
  • Tautomerism : Exists predominantly as the keto-amine tautomer, similar to the 3-chloro analog, which may influence solubility and stability .

Modifications to the Dihydropyridine Core

a) BMS-777607 (Met Kinase Inhibitor)
  • Structure: Contains a 4-ethoxy-1-(4-fluorophenyl) group and a 2-amino-3-chloropyridine substituent.
  • Activity : Demonstrates selective inhibition of the Met kinase superfamily with oral efficacy (IC₅₀ = 3.9 nM for Met). The fluorophenyl and ethoxy groups enhance metabolic stability and target engagement .
  • Comparison : The absence of fluorine and ethoxy groups in the target compound suggests divergent pharmacokinetic and target selectivity profiles.
b) Elastase Inhibitor (WHO-Referenced Compound)
  • Structure : Includes a trifluoromethylphenyl group and a methanesulfonylpyridylmethyl moiety.
  • Activity : Acts as a potent elastase inhibitor, leveraging the trifluoromethyl group’s electron-withdrawing effects to stabilize enzyme interactions .

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Tautomerism Biological Activity
Target Compound 3-acetylphenyl, 3-chlorobenzyl ~409.85 Likely keto-amine Unknown
BF37541 3-acetylphenyl, 4-bromobenzyl 425.28 Keto-amine Undisclosed
BMS-777607 4-fluorophenyl, ethoxy, aminochloro 523.93 Not reported Met kinase inhibitor (IC₅₀ 3.9 nM)
N-(3-Bromo-2-methylphenyl) analog 3-bromo-2-methylphenyl 323.16 Keto-amine Crystallographic model

Biological Activity

N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the dihydropyridine class. This compound has garnered interest due to its potential biological activities, which are primarily linked to its structural characteristics and the functional groups it contains.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁ClN₂O₂, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structure features a dihydropyridine ring that is pivotal in its reactivity and biological interactions. The acetyl and chlorophenyl substituents contribute to its pharmacological profile by potentially influencing binding affinities with various biological targets.

While specific mechanisms of action for this compound have not been thoroughly elucidated, compounds with similar dihydropyridine structures are often implicated in calcium channel modulation. This suggests that the compound may exhibit cardiovascular effects or influence neuronal activity through calcium ion regulation.

Antioxidant Activity

Preliminary studies indicate that compounds within the dihydropyridine class may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Future research should focus on quantifying the antioxidant capacity of this specific compound using assays such as DPPH or ABTS radical scavenging tests.

Antitumor Potential

Dihydropyridine derivatives have been investigated for their antitumor activities. For instance, related compounds have demonstrated cytotoxic effects against different cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest. The potential of this compound in this context remains to be explored through in vitro studies against various cancer cell lines .

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound requires detailed in vitro and in vivo studies. Below is a summary table illustrating potential biological activities based on existing literature related to dihydropyridine derivatives.

Activity Description Reference
AntioxidantPotential to scavenge free radicals; requires validation through assays.
AntitumorSimilar compounds show cytotoxicity against cancer cell lines; needs exploration.
Calcium Channel ModulationDihydropyridines often modulate calcium channels; specific effects unknown.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CatalystZnCl₂ (0.1 equiv)Increases cyclization rate
SolventDMF, 80°CEnhances intermediate solubility
Reaction Time8 hoursMinimizes side products

Basic: Which analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dihydropyridine ring and acetylphenyl group .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 424.082 calculated for C₂₂H₁₈ClN₂O₃⁺) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and hydrogen-bonding networks .

Advanced: How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in substitutions .
  • Machine Learning (ML) : Train ML models on PubChem data to identify optimal catalysts or solvents for novel reactions .
  • Docking Studies : Screen derivatives for bioactivity by simulating binding to target proteins (e.g., kinases) .

Q. Table 2: Computational vs. Experimental Yield Comparison

DerivativePredicted Yield (DFT)Experimental YieldDeviation
Chlorophenyl78%72%-6%
Methoxybenzyl65%68%+3%

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Tautomerism Analysis : Compare experimental NMR data with computed spectra for lactam and enol forms. For example, the lactam form shows a downfield-shifted carbonyl (δ 170 ppm vs. δ 165 ppm for enol) .
  • Dynamic NMR : Conduct variable-temperature experiments to detect tautomeric equilibria (e.g., coalescence temperature analysis) .
  • Crystallographic Validation : Resolve ambiguity via single-crystal X-ray diffraction, which confirmed lactam dominance in the solid state .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Use broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 10 µM indicating potential .

Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, Br) or electron-donating (OCH₃) groups at the phenyl ring to modulate lipophilicity .
  • Pharmacophore Modeling : Identify critical moieties (e.g., acetylphenyl for H-bonding, chlorophenyl for hydrophobic interactions) .

Q. Table 3: SAR of Key Derivatives

DerivativeSubstituentIC₅₀ (EGFR)LogP
Parent Compound3-Cl, 3-acetyl0.45 µM3.2
Analog A4-OCH₃, 3-acetyl1.2 µM2.8
Analog B3-Br, 3-acetyl0.38 µM3.5

Advanced: What strategies address low reproducibility in scaled-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to identify critical parameters (e.g., stirring rate, cooling rate) affecting purity .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor intermediates in real time .
  • Scale-Up Protocols : Gradually increase batch size (mg → g) while maintaining solvent ratios and heating/cooling gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.